7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method starts with the acylation of piperazine derivatives using acetyl chloride or benzoyl chloride under basic conditions . The intermediate products are then subjected to cyclization reactions with quinazoline derivatives to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, reduced forms of the original compound, and other functionalized piperazine derivatives .
Scientific Research Applications
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and quinazoline-based molecules, such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives
Uniqueness
What sets 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C27H24N4O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-18(32)19-7-10-21(11-8-19)29-13-15-30(16-14-29)25(33)20-9-12-23-24(17-20)28-27(35)31(26(23)34)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3,(H,28,35) |
InChI Key |
WQONCAZTFOLGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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